molecular formula C7H10O2 B8769580 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 89898-05-5

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

Cat. No. B8769580
CAS RN: 89898-05-5
M. Wt: 126.15 g/mol
InChI Key: FUCCKJSLKAHDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89898-05-5

Product Name

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2

InChI Key

FUCCKJSLKAHDNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1CO)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 7-oxanorborn-2-en-5-ylcarbonate (16.163 g, 105 mmol, see Example 1) in THF (75 ml) was added dropwise with stirring and under nitrogen to a suspension of lithium aluminium hydride (4.376 g, 115 mmol) in anhydrous THF (100 ml), in such a way that the solution boiled gently. The reaction mixture was subsequently stirred at room temperature for another 12 h and then quenched by cautiously adding an ice-water mixture. The organic phase was removed and the aqueous phase extracted with ethyl acetate (3×200 ml). The combined organic phases were washed with water (600 ml) and saturated sodium chloride solution (600 ml), dried over sodium sulphate and concentrated under reduced pressure.
[Compound]
Name
methyl 7-oxanorborn-2-en-5-ylcarbonate
Quantity
16.163 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.376 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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